Cas no 22819-07-4 (3-Amino-5-benzyl-4H-1,2,4-triazole)

3-Amino-5-benzyl-4H-1,2,4-triazole is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with an amino group at the 3-position and a benzyl group at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The amino group enhances reactivity, enabling further functionalization, while the benzyl moiety contributes to lipophilicity, influencing binding interactions. Its stability under standard conditions and compatibility with diverse reaction conditions make it a valuable intermediate for developing biologically active compounds, including potential inhibitors or ligands. The compound is typically characterized by NMR and HPLC for purity verification.
3-Amino-5-benzyl-4H-1,2,4-triazole structure
22819-07-4 structure
Product Name:3-Amino-5-benzyl-4H-1,2,4-triazole
CAS No:22819-07-4
MF:C9H10N4
MW:174.20250082016
MDL:MFCD00465604
CID:252835
PubChem ID:1116697
Update Time:2025-05-19

3-Amino-5-benzyl-4H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazol-5-amine,3-(phenylmethyl)-
    • 3-AMINO-5-BENZYL-4H-1,2,4-TRIAZOLE
    • 3-Benzyl-5-amino-1,2,4-triazol
    • 5-benzyl-1H-1,2,4-triazol-3-amine
    • 3-benzyl-1H-1,2,4-triazol-5-amine
    • 5-benzyl-1H-[1,2,4]triazol-3-ylamine
    • 5-benzyl-2H-[1,2,4]triazol-3-ylamine
    • 5-Benzyl-3-amino-1.2.4-triazol
    • 5-Benzyl-4H-1,2,4-triazol-3-amine
    • BAS 01164107
    • AT12246
    • Oprea1_049621
    • SCHEMBL960185
    • MFCD00465604
    • DTXSID40360478
    • BB 0216370
    • MFCD03789235
    • AKOS008968334
    • Oprea1_738597
    • SY062890
    • W-206786
    • 3-Benzyl-1H-1,2,4-triazol-5-amine, AldrichCPR
    • MFCD02223232
    • 3-amino-5-benzyl-1H-1,2,4-triazole
    • A816375
    • AKOS000647222
    • AKOS002676096
    • 3-Amino-5-benzyl-4H-1,2,4-triazole, AldrichCPR
    • 5-benzyl-4h-1,2,4-triazole-3-ylamine
    • 22819-07-4
    • 5-benzyl-2H-1,2,4-triazol-3-amine
    • 3-AMINO-5-BENZYL-4H-1,2
    • FT-0615000
    • 3-Amino-5-benzyl-4h-[1,2,4]TRIAZOLE
    • CS-0080412
    • 5-benzyl-1H-1, 2, 4-triazol-3-amine
    • FS-1248
    • 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine; 3-Amino-5-benzyl-1,2,4-triazole; 3-Benzyl-1H-1,2,4-triazol-5-amine; 3-Benzyl-5-amino-1,2,4-triazol; 5-Benzyl-2H-1,2,4-triazol-3-amine;
    • STK871435
    • ALBB-035363
    • BBL028674
    • 3-Amino-5-benzyl-4H-1,2,4-triazole
    • MDL: MFCD00465604
    • Inchi: 1S/C9H10N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
    • InChI Key: QGLMSZQOJZAPSZ-UHFFFAOYSA-N
    • SMILES: N1C(CC2C=CC=CC=2)=NC(N)=N1

Computed Properties

  • Exact Mass: 174.09100
  • Monoisotopic Mass: 174.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.6A^2

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 1.281
  • Melting Point: 171 °C
  • Boiling Point: 435.2°C at 760 mmHg
  • Flash Point: 247°C
  • Refractive Index: 1.664
  • PSA: 67.59000
  • LogP: 1.55890

3-Amino-5-benzyl-4H-1,2,4-triazole Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-Amino-5-benzyl-4H-1,2,4-triazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Amino-5-benzyl-4H-1,2,4-triazole Suppliers

Amadis Chemical Company Limited
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(CAS:22819-07-4)3-Amino-5-benzyl-4H-1,2,4-triazole
Order Number:A816375
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):634.0
Email:sales@amadischem.com

Additional information on 3-Amino-5-benzyl-4H-1,2,4-triazole

Introduction to 3-Amino-5-benzyl-4H-1,2,4-triazole (CAS No: 22819-07-4)

3-Amino-5-benzyl-4H-1,2,4-triazole (CAS No: 22819-07-4) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. As a derivative of the 1,2,4-triazole core, this compound exhibits unique chemical properties that make it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 3-Amino-5-benzyl-4H-1,2,4-triazole consists of a triazole ring substituted with an amino group at the 3-position and a benzyl group at the 5-position. This specific arrangement imparts distinct reactivity and functionality, enabling its incorporation into various pharmacophores. The presence of both electron-donating and electron-withdrawing groups within the molecule allows for fine-tuning of its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of triazole derivatives, particularly those featuring amino and benzyl substituents. These compounds have been investigated for their roles in modulating enzyme activity, inhibiting inflammatory pathways, and interacting with DNA or RNA. For instance, studies have demonstrated that certain 1,2,4-triazole-based molecules exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

The benzyl group in 3-Amino-5-benzyl-4H-1,2,4-triazole serves as a hydrophobic anchor that can enhance the compound's binding to hydrophobic pockets of protein targets. This feature is particularly advantageous in drug design, as it allows for the optimization of receptor interactions. Additionally, the amino group at the 3-position can participate in hydrogen bonding or form salt bridges with polar residues in biological macromolecules, further facilitating target engagement.

Recent advancements in computational chemistry have enabled the rapid screening of triazole derivatives for their biological activity. Virtual screening techniques combined with molecular docking simulations have identified several promising candidates, including 3-Amino-5-benzyl-4H-1,2,4-triazole, which show potential as inhibitors of kinases or other enzymes implicated in diseases such as cancer and neurodegeneration. These computational approaches have accelerated the discovery process by predicting binding affinities and optimizing lead structures before experimental validation.

The synthesis of 3-Amino-5-benzyl-4H-1,2,4-triazole typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the amino group is often achieved through reductive amination or nucleophilic substitution reactions. The benzyl group can be installed via cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. The choice of synthetic route depends on factors such as yield efficiency, scalability, and purity requirements for subsequent applications.

In pharmaceutical research laboratories, 3-Amino-5-benzyl-4H-1,2,4-triazole is frequently used as an intermediate in the synthesis of more complex drug candidates. Its structural motif has been incorporated into molecules designed to interact with specific receptors or enzymes. For example, modifications at the 5-position with different substituents have been explored to enhance potency or selectivity against particular biological targets. Such structural diversification is critical for developing drugs with improved pharmacokinetic profiles and reduced side effects.

The biological evaluation of 3-Amino-5-benzyl-4H-1,2,4-triazole has revealed several interesting properties. Preclinical studies have shown that derivatives of this compound exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-beta. Furthermore, some analogs have demonstrated cytotoxic activity against certain cancer cell lines by disrupting microtubule formation or inducing apoptosis. These findings underscore the therapeutic potential of triazole derivatives as candidates for further clinical development.

From a medicinal chemistry perspective,3-Amino-5-benzyl-4H-1,2,4-triazole represents an excellent example of how structural modifications can lead to novel bioactive molecules. The combination of an amino group and a benzyl substituent provides a balance between hydrophilicity and lipophilicity, enhancing membrane permeability while maintaining sufficient solubility for oral administration. This makes it an attractive scaffold for developing small-molecule drugs that can effectively reach their target sites within the body.

The future direction of research on 3-Amino-5-benzyl-4H-1,2,4-triazole may involve exploring its role in drug repurposing efforts, where existing compounds are reassessed for new therapeutic applications based on updated biological knowledge. Additionally, advances in biocatalysis could enable more sustainable synthetic routes, reducing reliance on traditional petrochemical feedstocks and minimizing environmental impact.

In conclusion,3-Amino-5-benzyl-4H-1,2,4-triazole (CAS No: 22819~07~84) is a structurally intriguing compound with significant potential in pharmaceutical development。 Its unique combination of functional groups makes it a versatile building block for designing novel therapeutics targeting various diseases。 As research continues to uncover new biological activities and synthetic methodologies,this molecule is poised to play an important role in shaping future drug discovery efforts。

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Amadis Chemical Company Limited
(CAS:22819-07-4)3-Amino-5-benzyl-4H-1,2,4-triazole
A816375
Purity:99%
Quantity:5g
Price ($):634.0
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